

A Comparative Guide to CTK7A and Other Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Histone acetyltransferases (HATs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of **CTK7A**, a notable HAT inhibitor, with other well-characterized inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Quantitative Comparison of HAT Inhibitor Potency

The inhibitory potency of various HAT inhibitors against key HAT enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

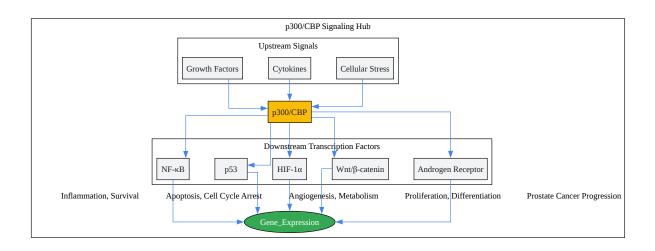


Inhibitor	Target HAT	IC50
CTK7A	p300/CBP	Not explicitly found in searches
PCAF	Not explicitly found in searches	
C646	p300	1.6 μM[1][2]
p300 mutants	2.5 - 7 μM[1][2]	
KAT8	No inhibition[3]	-
A-485	p300	9.8 nM, 60 nM[4][5]
СВР	2.6 nM[4]	
iP300w	p300	19 nM, 33 nM[6][7][8]
СВР	Potent inhibitor	
CPI-1612	EP300	<0.5 nM, 8.1 nM[9][10][11][12]
СВР	2.9 nM[11]	
Anacardic Acid	p300	~8.5 μM[13][14][15]
PCAF	~5 µM[13][14][15]	
Garcinol	p300	7 μM[16][17][18][19]
PCAF	5 μM[16][17][18][19]	

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by HAT inhibitors and a general workflow for their experimental validation.







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- To cite this document: BenchChem. [A Comparative Guide to CTK7A and Other Histone Acetyltransferase (HAT) Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581984#comparing-ctk7a-to-other-hat-inhibitors]

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